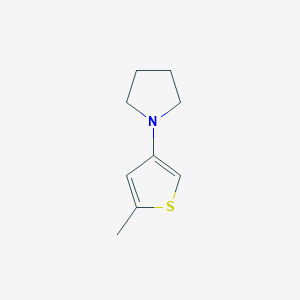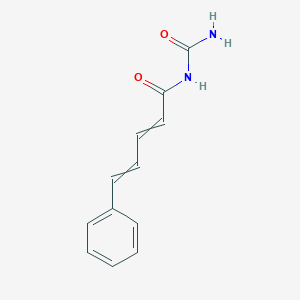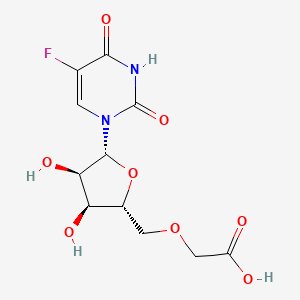
5'-O-(Carboxymethyl)-5-fluorouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-(Carboxymethyl)-5-fluorouridine is a modified nucleoside derivative of 5-fluorouridine. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The modification involves the addition of a carboxymethyl group to the 5’ position of the ribose sugar, which can influence the compound’s biochemical properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Carboxymethyl)-5-fluorouridine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluorouridine.
Protection of Hydroxyl Groups: The hydroxyl groups of the ribose sugar are protected using suitable protecting groups.
Carboxymethylation: The protected 5-fluorouridine is then reacted with a carboxymethylating agent, such as chloroacetic acid, under basic conditions to introduce the carboxymethyl group at the 5’ position.
Deprotection: The protecting groups are removed to yield the final product, 5’-O-(Carboxymethyl)-5-fluorouridine.
Industrial Production Methods
Industrial production methods for 5’-O-(Carboxymethyl)-5-fluorouridine would likely involve similar steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like crystallization or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-(Carboxymethyl)-5-fluorouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5’-O-(Carboxymethyl)-5-fluorouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has potential as an anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5’-O-(Carboxymethyl)-5-fluorouridine involves its incorporation into RNA or DNA, where it can disrupt normal nucleic acid function. The carboxymethyl group may enhance its binding affinity to certain enzymes or receptors, thereby increasing its efficacy. The molecular targets and pathways involved include inhibition of thymidylate synthase and incorporation into RNA, leading to faulty protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouridine: The parent compound, which lacks the carboxymethyl group.
5-Fluorouracil: A widely used anticancer drug with a similar mechanism of action.
5’-O-(Carboxymethyl)uridine: A similar compound without the fluorine atom.
Uniqueness
5’-O-(Carboxymethyl)-5-fluorouridine is unique due to the presence of both the fluorine atom and the carboxymethyl group. This combination can enhance its biochemical properties, such as increased stability and binding affinity, making it a promising candidate for further research and development in medicinal chemistry.
Propriétés
Numéro CAS |
64657-06-3 |
|---|---|
Formule moléculaire |
C11H13FN2O8 |
Poids moléculaire |
320.23 g/mol |
Nom IUPAC |
2-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]acetic acid |
InChI |
InChI=1S/C11H13FN2O8/c12-4-1-14(11(20)13-9(4)19)10-8(18)7(17)5(22-10)2-21-3-6(15)16/h1,5,7-8,10,17-18H,2-3H2,(H,15,16)(H,13,19,20)/t5-,7-,8-,10-/m1/s1 |
Clé InChI |
JCRIWGXQGFKHPJ-VPCXQMTMSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COCC(=O)O)O)O)F |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COCC(=O)O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)

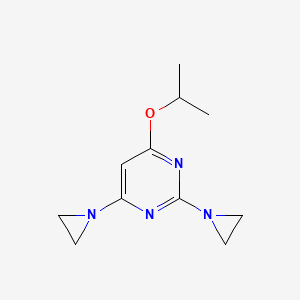
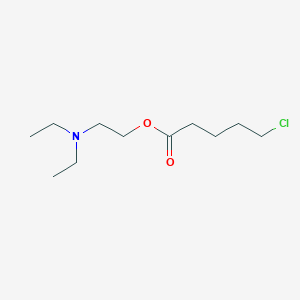
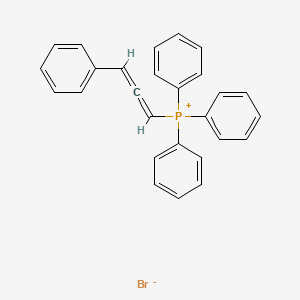
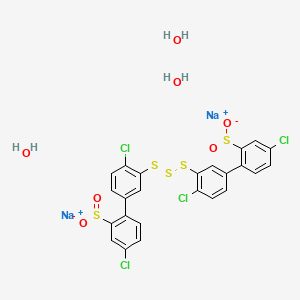
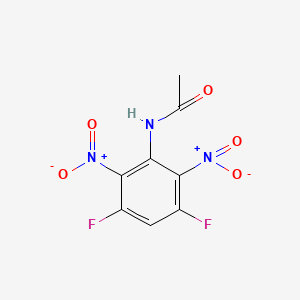
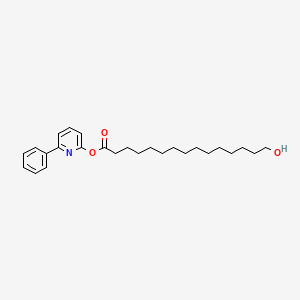
![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
